(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves the condensation of 2-ethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 3-phenylprop-2-en-1-ol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on different biological systems and explore its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties can be exploited to create materials with desirable characteristics, such as improved durability or enhanced performance.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or inhibit essential enzymes. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-hydroxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- (2Z)-2-(2-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its specific substituents, which can influence its chemical and biological properties. The presence of the ethoxy group and the phenylprop-2-en-1-yloxy group may confer unique reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C26H22O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H22O4/c1-2-28-23-13-7-6-12-20(23)17-25-26(27)22-15-14-21(18-24(22)30-25)29-16-8-11-19-9-4-3-5-10-19/h3-15,17-18H,2,16H2,1H3/b11-8+,25-17- |
InChI Key |
GZGMZNSUTDXGMG-JZBKTOOTSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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